molecular formula C44H54CaF2N6O12S2 B1679574 Rosuvastatin CAS No. 287714-41-4

Rosuvastatin

Cat. No. B1679574
M. Wt: 1001.1 g/mol
InChI Key: BPRHUIZQVSMCRT-VEUZHWNKSA-N
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Description

Rosuvastatin is a medication used to lower cholesterol levels by increasing the number of low-density lipoprotein receptors on the cell surface . It works by blocking an enzyme in the liver called HMG-CoA reductase, which leads to the liver making less cholesterol . It also works by increasing the liver’s uptake of cholesterol from your blood and its breakdown .


Synthesis Analysis

The synthesis of rosuvastatin involves a series of chemical reactions . An effective synthesis approach was developed for [2H4] rosuvastatin calcium . After ten steps, [2H4] rosuvastatin calcium was prepared with excellent chemical purification and isotope enrichment . This synthesis method could be useful in the synthesis of other statins .


Molecular Structure Analysis

Rosuvastatin has a molecular formula of C22H28FN3O6S . It is characterized by the presence of two-oxydrilic groups bound to asymmetric carbon atoms which are part of a side chain linked to a pyrimidine ring .


Chemical Reactions Analysis

Rosuvastatin undergoes different degradation processes under different conditions leading to the formation of different degradation products . In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs . When Rosuvastatin is extracted in the acidic aqueous mobile phase, the reverse reaction is observed, and Rosuvastatin-Lactone is converted into Rosuvastatin .


Physical And Chemical Properties Analysis

Rosuvastatin has a molecular weight of 481.54 . The novel cocrystals of rosuvastatin showed a new characteristic of powder X-ray diffraction, thermograms of differential scanning calorimetry, 1H liquid FT-NMR spectra, and scanning electron microscopy . These results signify the establishment of intermolecular interaction within the cocrystals .

Scientific Research Applications

Pleiotropic Vascular Effects in Hypertensive Models

Rosuvastatin has been studied for its effects on systemic and regional hemodynamics in hypertensive rat models. In genetically hypertensive rats and those induced with inhibition of nitric oxide synthesis, rosuvastatin reduced arterial pressure and total peripheral resistance, while improving regional hemodynamics. These effects were independent of cholesterol levels, suggesting rosuvastatin's role in reducing vascular resistance (Sušić et al., 2003).

Cardiovascular Risk Reduction

The GALAXY Programme™, a global research initiative, explored the impact of rosuvastatin on cardiovascular risk reduction and patient outcomes. Studies within this program showed that rosuvastatin provides significant reductions in low-density lipoprotein cholesterol (LDL-C) and beneficial effects on other atherogenic lipid profile components, potentially translating into a reduction in cardiovascular events (Schuster & Fox, 2004).

Investigating Degradation Products

Research on the degradation of rosuvastatin under gamma radiation conditions in aqueous solutions has contributed to understanding its stability and degradation pathway. This study used advanced analytical techniques to identify major degradation products, which is crucial for ensuring the drug's safety and efficacy (Dončević et al., 2021).

Metabolic Profiling for Pharmacokinetics

A study focused on identifying metabolic markers associated with inter-individual variability in rosuvastatin absorption using pharmacometabolomic strategies. This research is vital for optimizing drug therapy and minimizing side effects, as it helps in understanding the factors influencing drug metabolism and efficacy (Silveira et al., 2021).

Antioxidant Potential in Cardiovascular Disorders

Rosuvastatin has been recognized for its pleiotropic antioxidant potential in preventing cardiovascular disorders. It can reverse cardiac disorders like hypertension and atherosclerosis by reducing oxidative stress, thereby maintaining a balance between oxidant generation and scavenging (Mahalwar & Khanna, 2013).

Efficacy in Dyslipidemia Management

Studies have confirmed rosuvastatin's efficacy in managing dyslipidemia, showing it to be one of the most potent statins for reducing LDL cholesterol, triglycerides, and increasing HDL cholesterol. This statin has been effective in reducing small-dense LDL and C-reactive protein levels, contributing to its utility in cardiovascular risk management (Rubba et al., 2009).

Role in Aortic Valve Stenosis

Research indicates that rosuvastatin may slow the progression of moderate to severe aortic stenosis. This study showed improvement in serum lipid measures and echocardiographic measures of aortic stenosis in patients treated with rosuvastatin (Moura et al., 2007).

Metabolomic and Lipidomic Profiling

An integration of metabolomics and lipidomics was used to investigate the overall effects of rosuvastatin, including lipid lowering and adverse effects. This study provided insights into biochemical pathways alterations and helped in understanding the drug's effect more comprehensively (Lee et al., 2018).

Safety And Hazards

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage . Rosuvastatin is also associated with the risk of hepatotoxicity .

Future Directions

The combination therapy of rosuvastatin and the platelet inhibitor clopidogrel is widely accepted in the management of cardiovascular diseases . As of 1 December, 2021, rosuvastatin is funded with Special Authority approval in New Zealand . It can be considered for patients with a high risk of cardiovascular disease who have elevated lipid levels despite treatment with other statins .

properties

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHUIZQVSMCRT-VEUZHWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147098-20-2 (Calcium)
Record name Rosuvastatin [INN:BAN]
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DSSTOX Substance ID

DTXSID8048492
Record name Rosuvastatin
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Molecular Weight

481.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Rosuvastatin
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Solubility

Sparingly soluble in water, 8.86e-02 g/L
Record name Rosuvastatin
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Mechanism of Action

Rosuvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increases hepatic uptake of LDL. Rosuvastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL. In vitro and in vivo animal studies also demonstrate that rosuvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Rosuvastatin exerts an anti-inflammatory effect on rat mesenteric microvascular endothelium by attenuating leukocyte rolling, adherence and transmigration. The drug also modulates nitric oxide synthase (NOS) expression and reduces ischemic-reperfusion injuries in rat hearts. Rosuvastatin increases the bioavailability of nitric oxide by upregulating NOS and by increasing the stability of NOS through post-transcriptional polyadenylation. It is unclear as to how rosuvastatin brings about these effects though they may be due to decreased concentrations of mevalonic acid., Crestor is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. In vivo studies in animals, and in vitro studies in cultured animal and human cells have shown rosuvastatin to have a high uptake into, and selectivity for, action in the liver, the target organ for cholesterol lowering. In in vivo and in vitro studies, rosuvastatin produces its lipid-modifying effects in two ways. First, it increases the number of hepatic LDL receptors on the cell-surface to enhance uptake and catabolism of LDL. Second, rosuvastatin inhibits hepatic synthesis of VLDL, which reduces the total number of VLDL and LDL particles.
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Product Name

Rosuvastatin

CAS RN

287714-41-4
Record name Rosuvastatin
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Record name 7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid
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Record name Rosuvastatin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107,000
Citations
CI Carswell, GL Plosker, B Jarvis - Drugs, 2002 - Springer
… Rosuvastatin is not extensively metabolised and has a low propensity for drug interactions. ▴ In well designed trials of between 6 and 52 weeks’ duration, rosuvastatin … , rosuvastatin 13.4…
Number of citations: 107 link.springer.com
F McTaggart - Atherosclerosis Supplements, 2003 - Elsevier
… Both rosuvastatin and atorvastatin (but not other statins) also form hydrogen bonds between … (rosuvastatin) or the carbonyl oxygen atom (atorvastatin). Thus, overall, rosuvastatin has the …
Number of citations: 212 www.sciencedirect.com
CM White - The Journal of Clinical Pharmacology, 2002 - Wiley Online Library
… Rosuvastatin 10 mg has also been shown to have superior … Rosuvastatin is a hydrophilic agent with poor penetration in … In conclusion, rosuvastatin is an agent with molecular alterations …
Number of citations: 280 accp1.onlinelibrary.wiley.com
J Shepherd, DB Hunninghake, EA Stein… - The American journal of …, 2004 - Elsevier
… took rosuvastatin at doses ≤40 mg. A positive finding of proteinuria with dipstick testing at rosuvastatin … No deaths in the program were attributed to rosuvastatin, and no rhabdomyolysis …
Number of citations: 190 www.sciencedirect.com
BC Fellström, AG Jardine, RE Schmieder… - … England Journal of …, 2009 - Mass Medical Soc
Background Statins reduce the incidence of cardiovascular events in patients at high cardiovascular risk. However, a benefit of statins in such patients who are undergoing hemodialysis …
Number of citations: 224 www.nejm.org
PM Ridker, E Danielson, FAH Fonseca… - New England journal …, 2008 - Mass Medical Soc
… -up in the rosuvastatin and placebo groups, respectively (hazard ratio for rosuvastatin, 0.56; 95… The rosuvastatin group did not have a significant increase in myopathy or cancer but did …
Number of citations: 425 www.nejm.org
AA Alsheikh-Ali, MS Ambrose, JT Kuvin, RH Karas - Circulation, 2005 - Am Heart Assoc
… rosuvastatin have been raised on the basis of premarketing studies and a few postmarketing reports. Methods and Results— We reviewed rosuvastatin-… Rates of rosuvastatin-associated …
Number of citations: 249 www.ahajournals.org
A Luvai, W Mbagaya, AS Hall… - Clinical Medicine …, 2012 - journals.sagepub.com
… Rosuvastatin is a new generation HMG-CoA reductase inhibitor which exhibits … rosuvastatin papers published in English. In this review, we outline the pharmacology of rosuvastatin, …
Number of citations: 190 journals.sagepub.com
AG Olsson, F McTaggart, A Raza - Cardiovascular drug …, 2002 - Wiley Online Library
… rosuvastatin and pravastatin is in contrast with that of the more lipophilic compounds. Studies with 14C-labeled rosuvastatin … Vmax/Km) for rosuvastatin was greater and that rosuvastatin …
Number of citations: 280 onlinelibrary.wiley.com
JWM Cheng - Clinical therapeutics, 2004 - Elsevier
… , rosuvastatin had fewer clinically significant drug interactions compared with other statins. Studies to assess the effect of rosuvastatin on … in this review, rosuvastatin may help patients …
Number of citations: 103 www.sciencedirect.com

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